tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate: Similar structure but with a methyl group at the 1-position of the pyrazole ring.
Tert-butyl 2-amino-2-(1H-imidazol-4-yl)acetate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is unique due to the presence of the tert-butyl ester group, which can enhance its lipophilicity and stability. The amino group at the 2-position of the pyrazole ring also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7(10)6-4-11-12-5-6/h4-5,7H,10H2,1-3H3,(H,11,12) |
InChI Key |
STRGMFWTAORPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CNN=C1)N |
Origin of Product |
United States |
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